molecular formula C9H10ClNO5S B2423965 L-Serine, N-[(4-chlorophenyl)sulfonyl]- CAS No. 106111-13-1

L-Serine, N-[(4-chlorophenyl)sulfonyl]-

Cat. No.: B2423965
CAS No.: 106111-13-1
M. Wt: 279.69
InChI Key: IURIKCONOHHESK-UHFFFAOYSA-N
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Description

L-Serine, N-[(4-chlorophenyl)sulfonyl]- is a chemical compound with the IUPAC name 2-[(4-chlorophenyl)sulfonylamino]-3-hydroxypropanoic acid. It has the molecular formula C9H10ClNO5S and a molecular weight of 279.69 g/mol. This compound is notable for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of L-Serine, N-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of L-serine with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

L-Serine, N-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: It can be reduced to form sulfoxide derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

L-Serine, N-[(4-chlorophenyl)sulfonyl]- is used in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its effects on biological pathways.

Mechanism of Action

The mechanism of action of L-Serine, N-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

L-Serine, N-[(4-chlorophenyl)sulfonyl]- can be compared with other sulfonyl-containing amino acid derivatives, such as:

  • L-Serine, N-[(4-methylphenyl)sulfonyl]-
  • L-Serine, N-[(4-nitrophenyl)sulfonyl]- These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their reactivity and biological activity. The presence of the chlorine atom in L-Serine, N-[(4-chlorophenyl)sulfonyl]- makes it unique and can affect its chemical properties and interactions.

Properties

IUPAC Name

(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO5S/c10-6-1-3-7(4-2-6)17(15,16)11-8(5-12)9(13)14/h1-4,8,11-12H,5H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURIKCONOHHESK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(CO)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)N[C@@H](CO)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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